spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride
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Overview
Description
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. The benzoxazine ring and the azabicyclo octane ring are fused together in this compound, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride involves multiple steps. One common method involves the reaction of N-tosyl-2-(cycloalk-1-en-1-yl)anilines with phenyl isocyanate, followed by cyclization of the resulting urea derivative using molecular iodine . Another approach includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow technology has been reported to enable the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes, which are related to the spiro compound .
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for cyclization, phenyl isocyanate for urea formation, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine results in the formation of spiro-fused N-tosyl-3,1-benzoxazin-2-imines .
Scientific Research Applications
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Spiro[4H-3,1-benzoxazine-4,1’-cycloalkan]-2-imines: These compounds share a similar benzoxazine ring structure but differ in the cycloalkane ring.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a similar azabicyclo scaffold but may differ in the functional groups attached.
Uniqueness
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride is unique due to its specific combination of the benzoxazine and azabicyclo octane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17ClN2O2 |
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Molecular Weight |
280.75 g/mol |
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-16-12-4-2-1-3-11(12)14(18-13)7-9-5-6-10(8-14)15-9;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
InChI Key |
NKSFZTAQEUUYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC1N2)C4=CC=CC=C4NC(=O)O3.Cl |
Origin of Product |
United States |
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